

Hdac6-IN-36 stability and storage conditions

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Compound of Interest		
Compound Name:	Hdac6-IN-36	
Cat. No.:	B12365530	Get Quote

Hdac6-IN-36 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability, storage, and handling of **Hdac6-IN-36**.

Frequently Asked Questions (FAQs)

Q1: What is Hdac6-IN-36?

A1: **Hdac6-IN-36**, also referred to as compound 11d, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 value of 8.64 nM.[1][2][3][4][5] It has been observed to induce neurite outgrowth in PC12 cells without exhibiting toxic effects.[1][2][3][4][5]

Q2: What are the recommended storage conditions for **Hdac6-IN-36**?

A2: For long-term stability, **Hdac6-IN-36** should be stored as a powder at -20°C for up to three years.[1] If stored in a solvent, it should be kept at -80°C for up to one year.[1]

Q3: How should I prepare stock solutions of Hdac6-IN-36?

A3: To prepare a stock solution, it is recommended to dissolve **Hdac6-IN-36** in a suitable organic solvent such as DMSO. While specific solubility data is not readily available, it is a common practice for similar compounds to be prepared at concentrations of 10 mM or higher in DMSO. It is advisable to start with a small amount to ensure complete dissolution.



Q4: How stable is **Hdac6-IN-36** in solution at room temperature or 4°C?

A4: Specific data on the short-term stability of **Hdac6-IN-36** solutions at room temperature or 4°C is not available. As a general precaution for compounds with a tetrahydro-β-carboline scaffold, it is best to minimize the time that solutions are kept at room temperature. For short-term storage (a few days), 4°C is preferable to room temperature. For longer-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Q5: What are the known degradation pathways for **Hdac6-IN-36**?

A5: Specific degradation pathways for **Hdac6-IN-36** have not been documented in the available literature. However, compounds containing a tetrahydro-β-carboline core can be susceptible to oxidation.[6] It is therefore advisable to protect the compound from excessive light and air exposure.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Compound precipitation in stock solution	- Solvent is not appropriate Concentration is too high Storage temperature is incorrect.	- Try a different solvent (e.g., DMSO, DMF, or Ethanol) Prepare a more dilute stock solution Ensure the stock solution is stored at -80°C.
Loss of compound activity in experiments	- Improper storage of stock solution Repeated freeze-thaw cycles Degradation of the compound.	- Aliquot the stock solution into single-use vials and store at -80°C Prepare fresh dilutions for each experiment from a frozen aliquot Protect the compound and its solutions from light and air.
Inconsistent experimental results	- Inaccurate concentration of the stock solution Degradation of the compound in the working solution.	- Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if an extinction coefficient is known) Prepare working solutions fresh before each experiment.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C30H29CIN4O3	[2]
Molecular Weight	529.03	[2]
IC50 (HDAC6)	8.64 nM	[1][2][3][4][5]
Storage (Powder)	-20°C for 3 years	[1]
Storage (in Solvent)	-80°C for 1 year	[1]

Experimental Protocols



Neurite Outgrowth Assay in PC12 Cells

This protocol is a general guideline based on the reported activity of Hdac6-IN-36.

- Cell Culture:
 - Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Plating:
 - Seed PC12 cells in a collagen-coated 24-well plate at a density of 5 x 10⁴ cells/well.
 - Allow the cells to attach for 24 hours.
- Compound Treatment:
 - Prepare a stock solution of Hdac6-IN-36 in DMSO (e.g., 10 mM).
 - \circ Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1 μM, 5 μM, 10 μM). A vehicle control (DMSO) should be included.
 - Replace the medium in the wells with the medium containing the different concentrations of Hdac6-IN-36.
- Induction of Neurite Outgrowth:
 - Add Nerve Growth Factor (NGF) to a final concentration of 20 ng/mL to all wells, including the vehicle control.
- Incubation:
 - Incubate the cells for 48 hours.
- Analysis:
 - After 48 hours, capture images of the cells using a microscope.

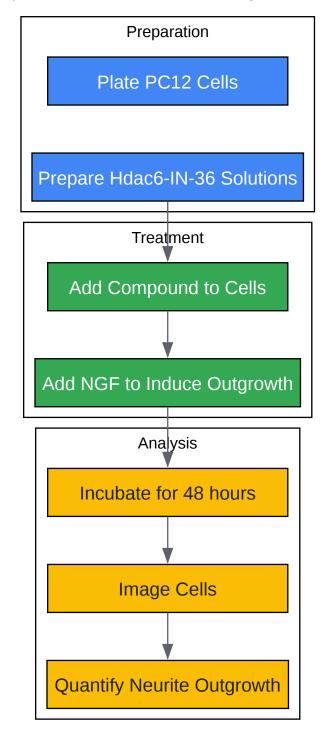


- A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.
- Quantify the percentage of neurite-bearing cells by counting at least 100 cells per well in multiple fields.

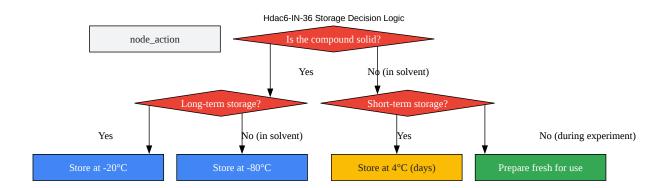
Visualizations



Experimental Workflow: Neurite Outgrowth Assay







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